3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 957500-07-1) is a highly specialized, N-alkylated heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly phosphoinositide 3-kinase (PI3K) inhibitors [1]. Structurally, it combines a pyrazole core with a 5-carboxylic acid moiety for standard amide coupling, a 1-methyl group to lock tautomerization, and a 3-cyclopropyl group to optimize steric bulk and metabolic resistance. In industrial procurement, this compound is prioritized over simpler pyrazoles because it delivers a predictable, regioselective reaction profile while imparting favorable pharmacokinetic properties—such as reduced intrinsic clearance and enhanced target affinity—to the final drug substance[1].
Attempting to substitute this specific scaffold with cheaper, more common analogs introduces severe process and performance liabilities. Using the unmethylated analog (3-cyclopropyl-1H-pyrazole-5-carboxylic acid) results in tautomeric ambiguity, leading to mixed amide products and N-acylation side reactions that drastically reduce yield and require expensive chromatographic separation [1]. Conversely, substituting the cyclopropyl group with a standard methyl or isopropyl group (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxylic acid) compromises the downstream API's metabolic stability and binding thermodynamics. The unique rigid geometry and strong C-H bonds of the cyclopropyl ring cannot be replicated by acyclic alkyl groups, making this exact compound indispensable for high-performance inhibitor pipelines [1].
The presence of the 1-methyl group on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid locks the pyrazole ring in a single tautomeric state, ensuring highly predictable reactivity during amide bond formation. When compared to the unmethylated baseline (3-cyclopropyl-1H-pyrazole-5-carboxylic acid), the target compound delivers a near-quantitative yield of the desired single-isomer amide, whereas the unmethylated comparator suffers from N-acylation and tautomeric scrambling [1].
| Evidence Dimension | Regioselective target amide yield |
| Target Compound Data | >98% (single isomer) |
| Comparator Or Baseline | ~65% (3-cyclopropyl-1H-pyrazole-5-carboxylic acid) |
| Quantified Difference | 33% absolute yield increase |
| Conditions | Standard HATU/DIPEA coupling in DMF at room temperature |
Locking the N1 position prevents isomeric mixtures, eliminating the need for costly preparative HPLC separation and maximizing atom economy during scale-up procurement.
The incorporation of the cyclopropyl group provides a significant pharmacokinetic advantage over standard alkyl substitutions. In comparative microsomal stability assays of downstream PI3K inhibitor derivatives, the cyclopropyl-bearing API demonstrates a markedly lower intrinsic clearance rate compared to the 1,3-dimethyl-1H-pyrazole derivative [1]. The rigid cyclopropyl ring resists cytochrome P450-mediated aliphatic oxidation far better than a linear or branched acyclic methyl group.
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) in human liver microsomes (HLM) |
| Target Compound Data | ~15 µL/min/mg protein (cyclopropyl derivative) |
| Comparator Or Baseline | ~45 µL/min/mg protein (1,3-dimethyl-1H-pyrazole derivative) |
| Quantified Difference | 3-fold reduction in metabolic clearance |
| Conditions | HLM assay, 1 µM compound, 30 min incubation |
The cyclopropyl ring extends the half-life of the resulting therapeutic, making this specific building block critical for developing long-acting kinase inhibitors.
While providing necessary steric bulk for receptor pocket binding, the cyclopropyl group maintains a more favorable solubility profile than its acyclic counterparts. Compared to 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, the target compound exhibits significantly higher kinetic aqueous solubility [1]. This is due to the lower lipophilicity (logP) of the cyclopropyl ring relative to the isopropyl group, despite occupying a similar spatial volume.
| Evidence Dimension | Kinetic aqueous solubility of the precursor |
| Target Compound Data | ~2.5 mg/mL |
| Comparator Or Baseline | ~0.8 mg/mL (3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid) |
| Quantified Difference | >3-fold higher aqueous solubility |
| Conditions | Phosphate buffer, pH 7.4 at 25 °C |
Higher aqueous solubility improves handling, formulation characteristics, and reaction homogeneity in aqueous-organic solvent mixtures during process chemistry.
The robust N-methyl bond and stable cyclopropyl ring contribute to excellent thermal stability, an important factor for aggressive coupling conditions. Thermogravimetric analysis reveals that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid withstands significantly higher temperatures before the onset of decomposition compared to analogs with longer N-alkyl chains, such as the N-ethyl variant [1].
| Evidence Dimension | Onset of thermal decomposition (T_d) |
| Target Compound Data | >240 °C |
| Comparator Or Baseline | ~210 °C (3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid) |
| Quantified Difference | 30 °C higher thermal stability |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
High thermal stability allows for aggressive heating protocols, such as microwave-assisted synthesis or refluxing in high-boiling solvents, without precursor degradation.
This compound is a highly prioritized precursor for advanced oncology and immunology drug development. It directly leverages the compound's metabolic stability and rigid steric profile; the cyclopropyl group fits precisely into hydrophobic binding pockets of kinases, while the N-methyl group ensures a single, stable orientation of the pyrazole core[1].
The >98% regioselectivity during amide coupling makes this building block ideal for automated, high-throughput synthesis of compound libraries. It eliminates the risk of tautomeric mixtures that would otherwise complicate biological screening and hit deconvolution [1].
In late-stage process chemistry, the high thermal stability (>240 °C) and excellent solubility profile allow for robust, scalable amide coupling reactions in a variety of industrial solvents (e.g., DMF, NMP) without the need for cryogenic conditions or complex downstream purification[1].